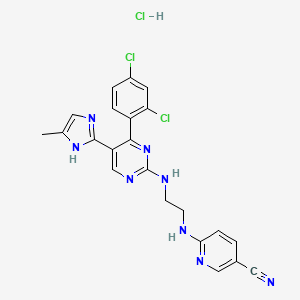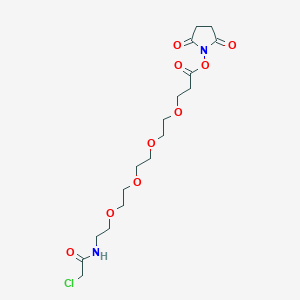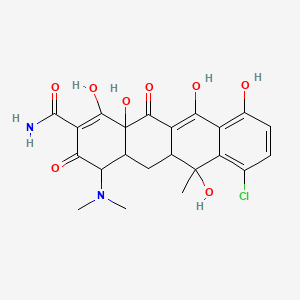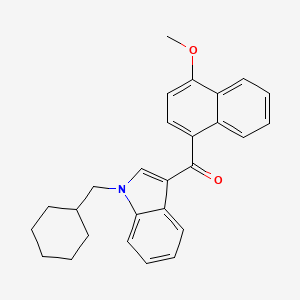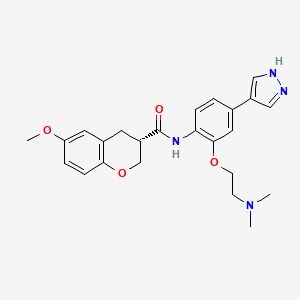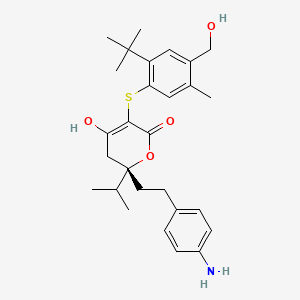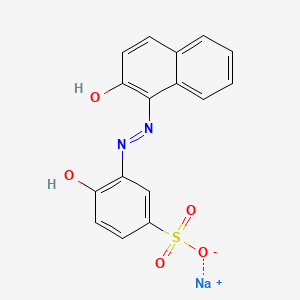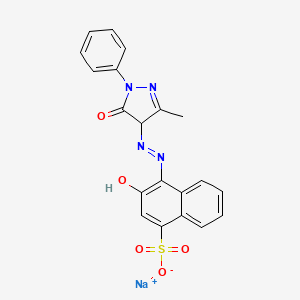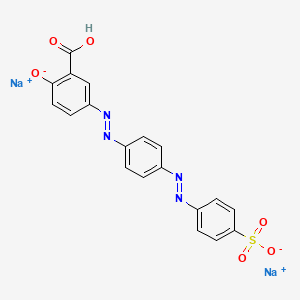
(Z)-5-Fluoro-2-((4-oxo-2-(tetrahydropyridazin-1(2H)-yl)thiazol-5(4H)-ylidene)methyl)phenyl pyrrolidine-1-carboxylate
Overview
Description
CLP 290 is a carbamate prodrug form of the K+/Cl- cotransporter 2 (KCC2) activator CLP 257.1 It increases the mechanical paw withdrawal threshold in a rat model of peripheral nerve injury and reverses morphine-induced hyperalgesia in rats when administered at a dose of 100 mg/kg. CLP 290 (35 mg/kg) also restores stepping ability, as well as increases body weight support and stride length, in a mouse model of paralysis induced by staggered spinal lesions.
Novel KCC2 modulator and prodrug of CLP-257, highly selective for KCC2 over related Cl- transporters
CLP-290 is a novel KCC2 modulator and prodrug of CLP-257, highly selective for KCC2 over related Cl- transporters.
Scientific Research Applications
Neuroscience Research
CLP-290 is a prodrug form of the K+/Cl- cotransporter 2 (KCC2) activator CLP 257 . It has been used in neuroscience research to study the role of KCC2 in neuronal activity. By enhancing the function of KCC2, CLP-290 can help in understanding the mechanisms underlying various neurological diseases and potentially offer therapeutic strategies.
Pain Management
Research has shown that CLP-290 increases the mechanical paw withdrawal threshold in rat models of peripheral nerve injury . This suggests that CLP-290 could be used to explore new pain management therapies, especially for conditions related to nerve damage.
Opioid-induced Hyperalgesia
CLP-290 has been found to reverse morphine-induced hyperalgesia in rats when administered at a specific dosage . This application is particularly relevant in the context of opioid addiction and the side effects associated with long-term opioid use.
Spinal Cord Injury Recovery
In mouse models of paralysis induced by staggered spinal lesions, CLP-290 has been shown to restore stepping ability, increase body weight support, and improve stride length . This indicates its potential use in developing treatments for spinal cord injuries.
Diabetes Mellitus Research
CLP-290 decreases blood vasopressin and glucose levels in mice with Streptozotocin-induced diabetes mellitus . This application could be significant in diabetes research, particularly in understanding and managing the disease’s endocrine aspects.
Neuroendocrinology
Long-term ionic plasticity of GABAergic signaling is a crucial aspect of neuroendocrinology. CLP-290 has been used to study this plasticity in the hypothalamus, which could have implications for research into stress, metabolism, and behavior .
Mechanism of Action
Target of Action
KCC2 plays a crucial role in maintaining the balance of neuronal excitability, and its activation has potential for the treatment of a wide range of neurological and psychiatric indications .
Mode of Action
CLP-290 interacts with KCC2, enhancing its activity . This interaction restores the transport of Cl- ions in neurons, which is essential for maintaining the inhibitory tone of the central nervous system .
Biochemical Pathways
The activation of KCC2 by CLP-290 influences the chloride homeostasis in neurons . This action can restore physiological neuronal activity, particularly in conditions where the function of KCC2 is compromised .
Result of Action
CLP-290 has been shown to restore Cl- transport in neurons of morphine-treated rats, preventing morphine-induced hyperalgesia . It also significantly lowers blood arginine-vasopressin (AVP) and glucose levels in STZ rats , indicating its potential therapeutic effects in various neurological and metabolic conditions.
properties
IUPAC Name |
[2-[(Z)-[2-(diazinan-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]-5-fluorophenyl] pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3S/c20-14-6-5-13(15(12-14)27-19(26)23-8-3-4-9-23)11-16-17(25)22-18(28-16)24-10-2-1-7-21-24/h5-6,11-12,21H,1-4,7-10H2/b16-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXMMXNNKLCLOM-WJDWOHSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(NC1)C2=NC(=O)C(=CC3=C(C=C(C=C3)F)OC(=O)N4CCCC4)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(NC1)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)F)OC(=O)N4CCCC4)/S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




